molecular formula C23H16ClN3O5 B5915194 (5E)-3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B5915194
M. Wt: 449.8 g/mol
InChI Key: JOUPHCUWADCLIR-CIAFOILYSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a nitrobenzyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Imidazolidine-2,4-dione Core: This step involves the reaction of urea with a suitable diketone under acidic or basic conditions to form the imidazolidine-2,4-dione ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a nitrobenzyl halide reacts with the imidazolidine-2,4-dione core.

    Formation of the Benzylidene Linkage: The final step involves the condensation of the intermediate with a suitable aldehyde to form the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of various substituted imidazolidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific biological pathways.

    Materials Science: Its structural properties may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also interact with specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having a chlorinated aromatic ring but lacks the imidazolidine-2,4-dione core.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Similar in having a complex structure but used primarily as a plasticizer.

Uniqueness

(5E)-3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is unique due to its combination of a chlorophenyl group, a nitrobenzyl group, and an imidazolidine-2,4-dione core, which imparts specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O5/c24-17-4-2-5-18(13-17)26-22(28)21(25-23(26)29)12-15-7-9-20(10-8-15)32-14-16-3-1-6-19(11-16)27(30)31/h1-13H,14H2,(H,25,29)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUPHCUWADCLIR-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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